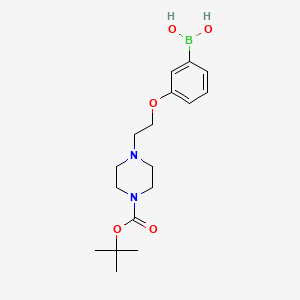

(3-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)phenyl)boronic acid

Description

(3-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)phenyl)boronic acid is an organic compound that contains a boronic acid functional group

Properties

IUPAC Name |

[3-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O5/c1-17(2,3)25-16(21)20-9-7-19(8-10-20)11-12-24-15-6-4-5-14(13-15)18(22)23/h4-6,13,22-23H,7-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDLKCWCRVEMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCN2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)phenyl)boronic acid typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then protected with a tert-butoxycarbonyl group. This intermediate is then reacted with an appropriate phenylboronic acid derivative under conditions that facilitate the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium complexes to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also be advantageous in scaling up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)phenyl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the boronic acid group into boranes or other reduced forms.

Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed, using reagents like aryl halides and bases such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenols, while reduction can produce boranes. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds, leading to a variety of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (3-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)phenyl)boronic acid is used as a reagent in the synthesis of complex organic molecules. Its boronic acid group makes it a valuable intermediate in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.

Biology

In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation. This modification can help in studying the structure and function of these biomolecules.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. For instance, boronic acid-containing compounds are investigated for their ability to inhibit proteases and other enzymes, which can be useful in treating diseases such as cancer and diabetes.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its ability to form stable boronate esters makes it useful in creating materials with specific properties, such as enhanced durability or chemical resistance.

Mechanism of Action

The mechanism by which (3-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)phenyl)boronic acid exerts its effects involves the interaction of its boronic acid group with various molecular targets. In cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the transfer of the organic group to the target molecule. In biological systems, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modify biomolecules and affect their function.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic acid: A simpler boronic acid derivative used in similar cross-coupling reactions.

(4-(Tert-butoxycarbonyl)piperazin-1-yl)phenylboronic acid: A closely related compound with similar reactivity but different steric and electronic properties.

(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid: Another related compound with variations in the substitution pattern on the aromatic ring.

Uniqueness

(3-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)phenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of the tert-butoxycarbonyl-protected piperazine group adds steric bulk and can affect the compound’s solubility and stability, making it distinct from simpler boronic acid derivatives.

Biological Activity

The compound (3-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)phenyl)boronic acid, with a molecular formula of C₁₆H₂₄B N₂O₄, is a phenylboronic acid derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article compiles various studies and findings related to its biological activity, focusing on its antiproliferative effects and mechanisms of action.

Chemical Structure and Properties

- Molecular Weight : 320.19 g/mol

- CAS Number : 1190095-10-3

- Molecular Formula : C₁₆H₂₄B N₂O₄

The structure features a boronic acid moiety, which is known for its ability to interact with various biological targets, including enzymes and proteins involved in cell signaling pathways.

Antiproliferative Effects

Research has demonstrated that phenylboronic acid derivatives exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated the activity of several phenylboronic acid derivatives, including those structurally related to the compound , using the sulforhodamine B (SRB) assay and the MTT assay.

Key Findings :

- Cell Lines Tested : The compound was assessed against multiple cancer cell lines, including A2780 (ovarian cancer), MV-4-11 (acute myeloid leukemia), and others.

- Mechanism of Action : The compounds were found to induce cell cycle arrest at the G2/M phase, which was associated with increased caspase-3 activity indicating apoptosis. Flow cytometry analyses confirmed these findings, revealing an increase in aneuploid and tetraploid cells upon treatment with the compounds .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | Data not specified | Various |

| 2-Fluoro-6-formylphenylboronic acid | 18 | MV-4-11 |

| 3-morpholino-5-fluorobenzoxaborole | Data not specified | A2780 |

Structure-Activity Relationship (SAR)

The study highlighted a clear structure-activity relationship among the tested compounds. Modifications at different positions on the phenyl ring significantly influenced antiproliferative activity. For instance:

- The introduction of electron-withdrawing groups such as fluorine at specific positions enhanced biological activity.

- Conversely, certain substitutions led to decreased potency, emphasizing the importance of molecular structure in determining biological outcomes .

Case Studies

A notable case study involved the evaluation of a related compound's effects on ovarian cancer cells. The results indicated that:

- Treatment with phenylboronic acid derivatives resulted in significant inhibition of cell proliferation.

- The mechanism involved caspase-mediated apoptosis and disruption of cell cycle progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.